N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine
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Overview
Description
N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. The starting materials are usually commercially available aromatic amines and pteridine derivatives. The synthetic route may include:
Nucleophilic Substitution: Aromatic amines react with halogenated pteridine derivatives under basic conditions.
Condensation Reactions: Formation of the pteridine ring system through cyclization reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Continuous Flow Chemistry: Implementation of continuous flow reactors for large-scale production.
Automation: Use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- N4-(2,4-dimethylphenyl)-N2-(3-chlorophenyl)pteridine-2,4-diamine
- N4-(2,4-dimethylphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine
Uniqueness
N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine is unique due to the presence of both 2,4-dimethylphenyl and 3-fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-N-(2,4-dimethylphenyl)-2-N-(3-fluorophenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c1-12-6-7-16(13(2)10-12)25-19-17-18(23-9-8-22-17)26-20(27-19)24-15-5-3-4-14(21)11-15/h3-11H,1-2H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUCUJSIPGHYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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